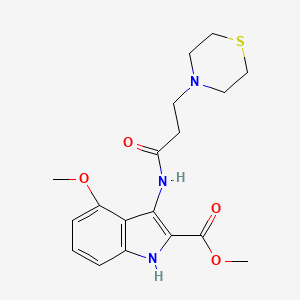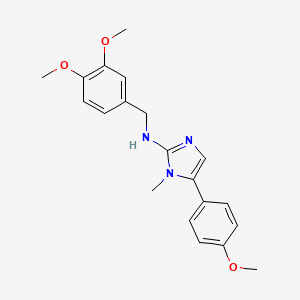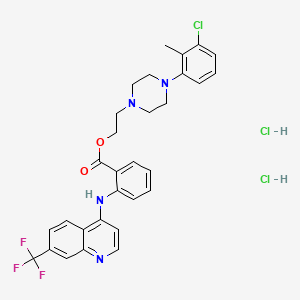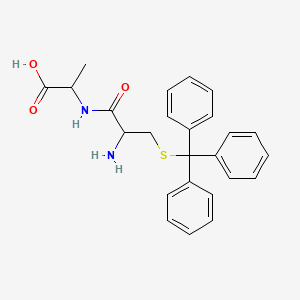
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate is a complex organic compound that features a unique indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the thiomorpholine group.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the propanoylamino group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiomorpholine moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
- 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile
Uniqueness
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate is unique due to its indole core combined with the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
845649-97-0 |
|---|---|
Formule moléculaire |
C18H23N3O4S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H23N3O4S/c1-24-13-5-3-4-12-15(13)16(17(19-12)18(23)25-2)20-14(22)6-7-21-8-10-26-11-9-21/h3-5,19H,6-11H2,1-2H3,(H,20,22) |
Clé InChI |
WJUAKTKJGNUMBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=C(N2)C(=O)OC)NC(=O)CCN3CCSCC3 |
Solubilité |
54.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)




![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)


